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molecular formula C8H12ClN3 B8644701 5-butyl-6-chloropyridazin-3-amine

5-butyl-6-chloropyridazin-3-amine

Cat. No. B8644701
M. Wt: 185.65 g/mol
InChI Key: RCTMWCSFUJBZDM-UHFFFAOYSA-N
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Patent
US07893077B2

Procedure details

A mixture of 3,6-dichloro-4-n-butylpyridazine (7.1 g, 34 mmol), ethanol (70 ml) and 25% aqueous ammonium hydroxide (70 ml) was heated to 135 deg in a sealed pressure resistant reaction vessel (Parr: achieving a pressure of 90 psi) for 24 hours. After this time the mixture was cooled and concentrated under reduced pressure. The residue was partitioned between dichloromethane (250 ml) and water (250 ml) and the aqueous layer re -extracted with dichloromethane (200 ml). The combined organic extracts were dried over magnesium sulfate and concentrated under reduced pressure to give the crude product as a mixture of isomers. Purification by flash chromotography (10-100% ethyl acetate/hexane) gave 3-amino-5-n-butyl-6-chloropyridazine as a white solid (2.3 g, 36%). 1H-NMR (CDCl3) 6.55 (1H, s, 4-H), 4.98 (2H, bs, NH2), 2.57 (2H, t, Bu), 1.58 (2H, m, Bu), 1.37 (2H, m, Bu), 0.91 (3H, t, Bu)
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][C:7]=1[CH2:8][CH2:9][CH2:10][CH3:11].[OH-].[NH4+:14]>C(O)C>[NH2:14][C:5]1[N:4]=[N:3][C:2]([Cl:1])=[C:7]([CH2:8][CH2:9][CH2:10][CH3:11])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
ClC=1N=NC(=CC1CCCC)Cl
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 135 deg in a sealed pressure resistant reaction vessel (Parr
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time the mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (250 ml) and water (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product
ADDITION
Type
ADDITION
Details
as a mixture of isomers
CUSTOM
Type
CUSTOM
Details
Purification by flash chromotography (10-100% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC(=C(C1)CCCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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